molecular formula C7H4BrNO3 B048487 5-Bromo-2-nitrobenzaldehyde CAS No. 20357-20-4

5-Bromo-2-nitrobenzaldehyde

Cat. No. B048487
CAS RN: 20357-20-4
M. Wt: 230.02 g/mol
InChI Key: UFRVBZVJVRHSNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been described for the synthesis of 5-Bromo-2-nitrobenzaldehyde and related compounds. A notable approach involves the regioselective bromination of nitrobenzaldehydes to produce the desired bromo-nitrobenzaldehyde derivatives. Another method includes the reaction of phenyllithium with dibromo-nitrobenzene derivatives, showcasing a pathway to synthesize the compound with high regioselectivity (Voss & Gerlach, 1989).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-nitrobenzaldehyde and its derivatives has been elucidated through various spectroscopic methods, including FT-IR, FT-Raman, NMR, and X-ray diffraction. These studies provide insights into the compound's geometrical parameters, electronic properties, and the influence of bromine substitution on the molecular structure. The analysis shows that the bromine atom significantly affects the electronic properties and reactivity of the molecule (Balachandran, Santhi, & Karpagam, 2013).

Chemical Reactions and Properties

Research on 5-Bromo-2-nitrobenzaldehyde has also focused on its chemical reactions, highlighting its reactivity in various chemical syntheses. The compound participates in palladium-catalyzed reactions, facilitating the synthesis of heterocyclic compounds. Additionally, its behavior in condensation reactions and its role as a precursor in the synthesis of complex molecules have been documented (Cho et al., 2004).

Scientific Research Applications

  • In a study by Knapkiewicz et al. (2012), 2-isopropoxy-5-nitrobenzaldehyde, a key building block for nitro-substituted Hoveyda-Grubbs metathesis catalysts, was effectively produced through continuous flow chemistry, demonstrating a productivity of 13 g/h (Knapkiewicz et al., 2012).

  • Delatour et al. (2003) developed a method to prepare carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. These derivatives serve as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).

  • Zulfiqar et al. (2020) synthesized 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol using the green grinding method. This compound is a potential urease inhibitor with antioxidant potential, applicable in medicine and agriculture (Zulfiqar et al., 2020).

  • Voss and Gerlach (1989) demonstrated the regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene, facilitating the synthesis of 4-bromo-2-nitrobenzaldehyde and 6,6′-dibromoindigo. This method provides easy access to Tyrian purple (Voss & Gerlach, 1989).

  • A study by Xu et al. (2014) presents a one-pot stereoselective synthesis of 2-aminobenzylidene derivatives from readily available 5-nitro/cyano-activated 2-halobenzaldehydes, active methylidene compounds, and secondary cycloamines, offering high stereoselectivity and yields (Xu et al., 2014).

  • Balachandran et al. (2013) conducted spectroscopic studies on 5-bromo-2-methoxybenzaldehyde, identifying the most stable conformer and analyzing its electronic properties (Balachandran et al., 2013).

  • Hu et al. (2003) used the Friedländer approach to incorporate 6-bromoquinoline into novel chelating ligands, yielding 6-alkynyl derivatives with high emission quantum yield, which could be useful in photophysical studies (Hu et al., 2003).

  • Galbavy et al. (2010) explored the use of 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry, providing a reliable and photochemically sensitive tool for these studies (Galbavy et al., 2010).

Safety And Hazards

5-Bromo-2-nitrobenzaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromo-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVBZVJVRHSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174267
Record name Benzaldehyde, 5-bromo-2-nitro-
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Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromo-2-nitrobenzaldehyde

CAS RN

20357-20-4
Record name 5-Bromo-2-nitrobenzaldehyde
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Record name Benzaldehyde, 5-bromo-2-nitro-
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Record name 5-Bromo-2-nitrobenzaldehyde
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Record name 5-bromo-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

To ice cold conc. sulphuric acid (400 mL) was added fuming nitric acid (200 mL) dropwise followed by 3-bromobenzaldehyde (i) (100 g, 0.540 mol) dropwise over 15 min. The reaction mixture was stirred for 10 min and then poured carefully over ice-water. The resulting solids were filtered and then purified by flash column chromatography on silica gel, eluting with EtOAc:n-hexane (gradient elution from 1% to 20% v/v) to give (ii) (60 g, 48%).
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

Sulfuric acid (108 mL) and 3-bromobenzaldehyde (25 g, 0.135 mol) were cooled to 0° C. in a flask. Potassium nitrate (14.3 g, 0.14 mol) was added to the resulting mixture, portion wise over 1 h. The resulting mixture was stirred an additional 2 h at 0° C. For work up, the resulting mixture was poured into 2 L of ice and then filtered to yield a solid. The solid was purified by silica chromatography (330 g, 30% Et2O/heptane) to yield a residue, which was recrystallized from EtOAc/heptane to yield a solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Fuming nitric acid (200 mL) was added to sulphuric acid (400 mL) at 0° C. and then 3-bromobenzaldehyde (100 g, 0.54 mol) was added dropwise in 15 minutes. After stirring for 10 minutes at the same temperature, the reaction mixture was poured into ice water and filtered to afford the mixture of products which was purified by flash column chromatography eluting with PE/EtOAc (100/1 to 20/1) to give 5-bromo-2-nitrobenzaldehyde as white solid (60 g, 48%). 1H-NMR (CDCl3, 400 MHz) δ 10.41 (s, 1H), 8.02˜8.06 (m, 2H), 7.88 (s, 1H). MS (M+H)+: 230/232.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
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Type
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Reaction Step One
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Synthesis routes and methods V

Procedure details

To an ice cold conc. sulphuric acid (400 mL) was added fuming nitric acid (200 mL) and to this solution was added 3-bromobenzaldehyde (i) (100 g, 0.540 mol) dropwise within 15 min. The reaction mixture was stirred for 10 min at same temperature at which time TLC showed complete reaction. The reaction mixture was quenched in ice water and filtered to afford a mixture of products which was purified by flash column chromatography eluting with EtOAc/hexane (1-5%) to give 5-bromo-2-nitrobenzaldehyde (ii) as white solid (60 g, 48%).
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-nitrobenzaldehyde
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5-Bromo-2-nitrobenzaldehyde
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5-Bromo-2-nitrobenzaldehyde
Reactant of Route 5
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5-Bromo-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-nitrobenzaldehyde

Citations

For This Compound
65
Citations
JD Loudon, G Tennant - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… In a similar way 5-bromo-2-nitrobenzaldehyde was condensed to the bromo-l-hydroxyquinolone (I; R = Br) by using hydrogen bromide or, by using hydrogen chloride, to a bromochloro-l…
Number of citations: 0 pubs.rsc.org
J Jeon, SE Lee, CH Cheon - Organic Letters, 2021 - ACS Publications
… Herein we report a novel approach for the total synthesis of hinckdentine A from ethyl 2-amino-3,5-dibromocinnamate and 5-bromo-2-nitrobenzaldehyde, which together possess the …
Number of citations: 22 pubs.acs.org
P Coppens, GMJ Schmidt - Acta Crystallographica, 1964 - scripts.iucr.org
… Halogen derivatives 5-Bromo-2-nitrobenzaldehyde was prepared according to Einhorn & Gernsheim (1895). It crystallizes from aqueous ethanol in long colourless needles elongated …
Number of citations: 58 scripts.iucr.org
T Forngren, Y Andersson, B Lamm… - Acta Cherylica …, 1998 - actachemscand.org
… [4-"F]-1-Bromo-4fluorobenzene 3 was obtained in a two-step reaction from ["F]fluoride (in water solution) and 5-bromo-2-nitrobenzaldehyde 1 followed by a tris(triphenylphosphine)…
Number of citations: 31 www.actachemscand.org
LC Behr - Journal of the American Chemical Society, 1954 - ACS Publications
… 5-Bromo-2-nitrobenzaldehyde.—m-Bromobenzaldehvde14 was nitrated in the manner … Using 5-bromo-2-nitrobenzaldehyde and aniline as starting materials, this indazole oxide was …
Number of citations: 51 pubs.acs.org
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2008 - journals.sagepub.com
X-Ray crystallographic studies have shown that in ortho-nitroarylaldehydes the plane of an aryl nitro group is rotated relative to the aromatic ring to a greater extent than that of the …
Number of citations: 3 journals.sagepub.com
YZ Hu, G Zhang, RP Thummel - Organic letters, 2003 - ACS Publications
… The nitration of 3-bromobenzaldehyde with nitric and sulfuric acids provides 5-bromo-2-nitrobenzaldehyde (5), 8 which may be reduced to 6 in modest yield with sodium dithionite. This …
Number of citations: 166 pubs.acs.org
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
… (2S*,3S*)-2,3-Bis(5-bromo-2-nitrophenyl)oxirane (2f): The reaction of 5-bromo-2-nitrobenzaldehyde (1f,22 0.5 g, 2.17 mmol) with triethyl phosphite (0.72 g, 4.34 mmol) in the presence …
Y Song, R Xue, L Wang, N Li, Z Fang, Y Fu… - Green …, 2023 - pubs.rsc.org
… For example, when the reaction pressure was increased to 5 bar, other derivatives, such as 5-bromo-2-nitrobenzaldehyde, could be completely converted within 8 h. The selectivity of …
Number of citations: 3 pubs.rsc.org
F Sobrio, M Amokhtari, F Gourand, M Dhilly… - Bioorganic & medicinal …, 2000 - Elsevier
… 5-Bromo-2-nitrobenzaldehyde (3) was prepared in 72% yield by nitration of 3-bromobenzaldehyde using sulfuric acid–potassium nitrate. Solvents were freshly distilled under nitrogen …
Number of citations: 21 www.sciencedirect.com

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